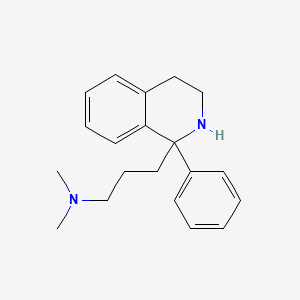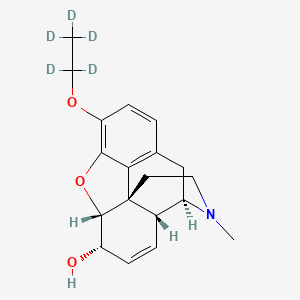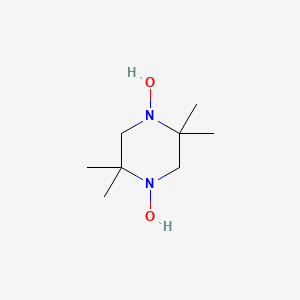
2,2,5,5-Tetramethylpiperazine-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethylpiperazine-1,4-diol is a heterocyclic organic compound with the molecular formula C8H18N2O2 It is characterized by a piperazine ring substituted with four methyl groups and two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylpiperazine-1,4-diol typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the methyl and hydroxyl groups. One common method involves the alkylation of piperazine with methyl iodide followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethylpiperazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming 2,2,5,5-Tetramethylpiperazine.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethylpiperazine-1,4-dione.
Reduction: Formation of 2,2,5,5-Tetramethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethylpiperazine-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethylpiperazine-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The piperazine ring structure allows for interactions with receptors and other biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethylpiperazine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxy-2,2,5,5-tetramethylpiperazine: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
Uniqueness
2,2,5,5-Tetramethylpiperazine-1,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
88571-74-8 |
|---|---|
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1,4-dihydroxy-2,2,5,5-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2O2/c1-7(2)5-10(12)8(3,4)6-9(7)11/h11-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
XEILITSQVHPBAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(CN1O)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
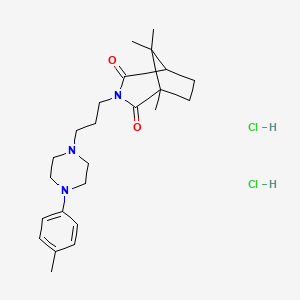

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
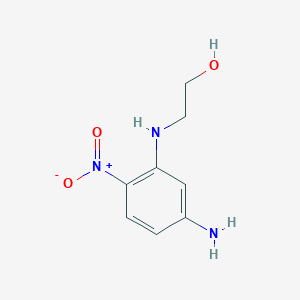

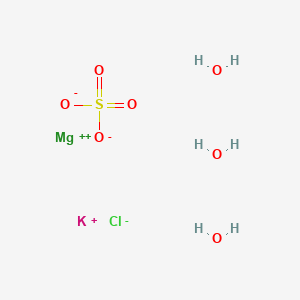

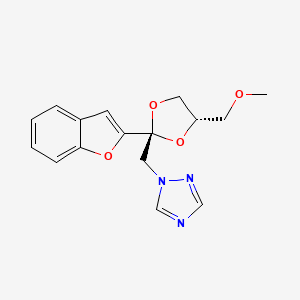
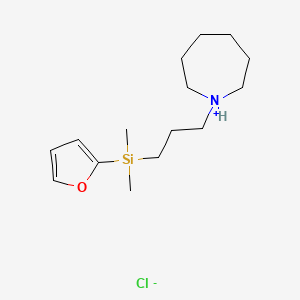
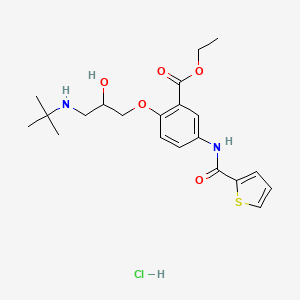
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
